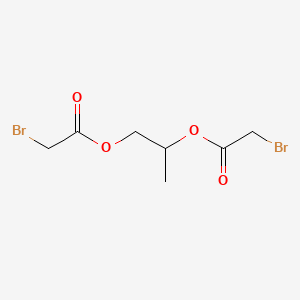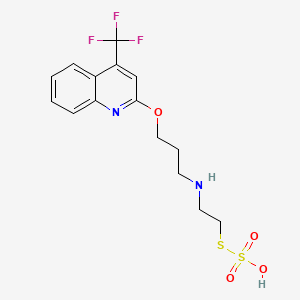
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline ring substituted with a trifluoromethyl group, linked to a propyl chain that is further connected to an aminoethyl thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized with a trifluoromethyl group at the 4-position.
Linking the Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.
Amination: The propyl chain is further functionalized with an amino group through nucleophilic substitution.
Thiosulfation: Finally, the aminoethyl group is reacted with thiosulfuric acid to form the hydrogen thiosulfate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring and other functional groups can be reduced under appropriate conditions.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate compounds.
Wissenschaftliche Forschungsanwendungen
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiosulfate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The quinoline ring may also participate in binding to nucleic acids or proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Chloro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Fluoro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
Uniqueness
The presence of the trifluoromethyl group in S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate distinguishes it from similar compounds. This group imparts increased stability, lipophilicity, and unique reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
41287-23-4 |
|---|---|
Molekularformel |
C15H17F3N2O4S2 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-[3-(2-sulfosulfanylethylamino)propoxy]-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H17F3N2O4S2/c16-15(17,18)12-10-14(20-13-5-2-1-4-11(12)13)24-8-3-6-19-7-9-25-26(21,22)23/h1-2,4-5,10,19H,3,6-9H2,(H,21,22,23) |
InChI-Schlüssel |
WHHJVZWAZFDIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCNCCSS(=O)(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


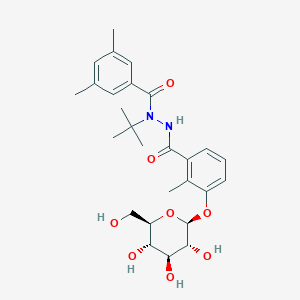
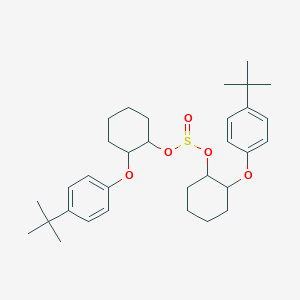
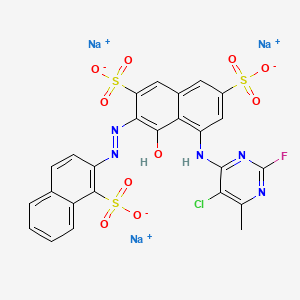
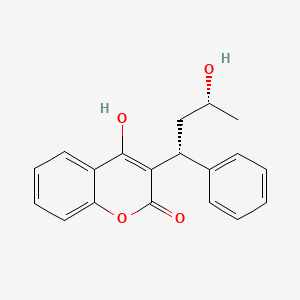
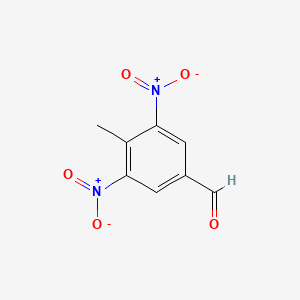

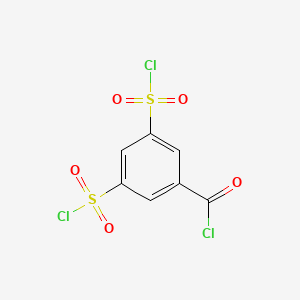
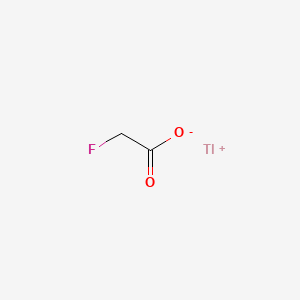
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)
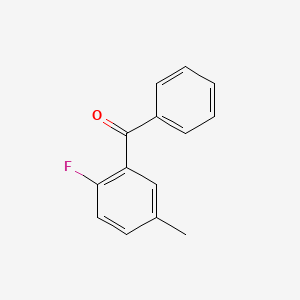
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
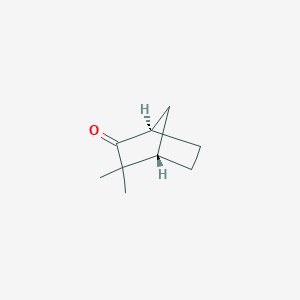
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
